molecular formula C16H15N3O5 B5799371 2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide

2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B5799371
M. Wt: 329.31 g/mol
InChI Key: KRFCCCVNLHHWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a derivative of ethanimidamide and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. The compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is its potential to inhibit the growth of cancer cells and various microorganisms. However, the compound has some limitations in terms of its solubility and stability, which may affect its efficacy in some experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide. One direction is to explore its potential as a therapeutic agent for cancer and microbial infections. Another direction is to investigate the structure-activity relationship of the compound and develop more potent derivatives. Additionally, the compound can be used as a tool in biochemical and pharmacological studies to elucidate the mechanisms of action of various enzymes and pathways.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ethanimidamide to yield this compound.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-8-3-2-5-11(14)10-15(17)18-24-16(20)12-6-4-7-13(9-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFCCCVNLHHWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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